benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate is a complex organic compound known for its significant utility in various scientific fields, including chemistry and medicine. This compound's intricate structure features a benzyl group, multiple chiral centers, and various functional groups contributing to its diverse reactivity and application profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate typically involves multi-step organic synthesis. The synthetic route often starts with readily available starting materials, followed by functional group transformations, protection-deprotection strategies, and stereocontrolled reactions to establish the desired stereochemistry.
Key Steps:
Formation of the benzyl carbamate precursor.
Coupling reactions to introduce the peptide bonds.
Stereoselective reductions or oxidations to ensure the correct configuration at chiral centers.
Industrial Production Methods
Industrially, the synthesis of this compound may leverage automated peptide synthesizers, which streamline the coupling and deprotection steps. Optimized reaction conditions, such as temperature, solvent choice, and catalytic systems, are crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Transforming alcohols or other moieties to carbonyl-containing groups.
Reduction: Reducing carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Use of reagents like chromium trioxide, PCC, or Swern oxidation conditions.
Reduction: Employing hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under mild to moderate conditions, depending on the reactive site.
Major Products
The primary products from these reactions depend on the starting functional group and the reaction conditions. For instance, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of carbonyl groups could produce alcohols or amines.
Scientific Research Applications
Chemistry
Benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, this compound might be used as a probe to study enzyme-substrate interactions or to develop enzyme inhibitors.
Medicine
Medically, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the development of drugs targeting specific pathways or receptors.
Industry
Industrially, it could serve as a building block in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action would depend on its interaction with specific biological targets. For instance, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and subsequent catalytic activity. Alternatively, it might interact with receptors on cell surfaces to modulate signal transduction pathways.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate offers unique stereochemical complexity and functional group diversity, enhancing its utility in research and industrial applications.
List of Similar Compounds
Benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]carbamate
Benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-2-phenylpropan-2-yl]amino]butan-2-yl]carbamate
Benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-(4-methoxyphenyl)propan-2-yl]amino]butan-2-yl]carbamate
This analysis provides a detailed overview of this compound, from its synthesis to its diverse applications and mechanistic insights. Any specific area you’d like to dive deeper into?
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20+/m0/s1 |
InChI Key |
NGBKFLTYGSREKK-VQTJNVASSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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